molecular formula C19H20N2O4 B2659167 2-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol CAS No. 879582-96-4

2-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol

Cat. No.: B2659167
CAS No.: 879582-96-4
M. Wt: 340.379
InChI Key: ZLVJMCNJDXEVKA-UHFFFAOYSA-N
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Description

2-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol is an organic compound that features a complex structure with multiple functional groups, including phenol, ether, and pyrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-ethoxyphenol with epichlorohydrin to form an intermediate epoxide, which is then reacted with a pyrazole derivative under basic conditions to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and electrophiles (e.g., bromine). Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reaction and conditions used.

Scientific Research Applications

2-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-4-24-16-7-5-6-8-17(16)25-19-12(2)20-21-18(19)14-10-9-13(23-3)11-15(14)22/h5-11,22H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVJMCNJDXEVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(NN=C2C3=C(C=C(C=C3)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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